molecular formula C13H14ClN B15067888 2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole

2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole

Cat. No.: B15067888
M. Wt: 219.71 g/mol
InChI Key: HGRZMLPXZOHGHR-UHFFFAOYSA-N
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Description

2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole (C₁₄H₁₅ClN₂O) is a bicyclic heterocyclic compound featuring a seven-membered cycloheptane ring fused to an indole scaffold. The chlorine substituent at the 2-position and the carboxamide group at the 6-position (in its derivative form) are critical for its biological activity . This compound and its analogs are recognized for their role as SIRT1 inhibitors, with applications in neurodegenerative disease research and cancer therapy . Key identifiers include CAS numbers 371219-74-8 and 848193-72-6, and it exhibits a molecular weight of 262.737 g/mol .

Properties

Molecular Formula

C13H14ClN

Molecular Weight

219.71 g/mol

IUPAC Name

2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole

InChI

InChI=1S/C13H14ClN/c14-9-6-7-13-11(8-9)10-4-2-1-3-5-12(10)15-13/h6-8,15H,1-5H2

InChI Key

HGRZMLPXZOHGHR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)NC3=C2C=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroaniline with cycloheptanone in the presence of a strong acid catalyst . The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and automated processes ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, fully saturated cyclohepta[b]indoles, and substituted indole derivatives .

Scientific Research Applications

2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Key Findings :

  • The chloro derivative exhibits strong SIRT1 binding affinity due to optimal steric and electronic interactions .
  • Bromo analogs serve as intermediates in kinase inhibitor synthesis but may lack target specificity compared to chloro-substituted compounds .
  • tert-Butyl substitution enhances kinase inhibition (e.g., CDK1 IC₅₀ < 1 µM) by improving hydrophobic interactions with enzyme active sites .

Carboxamide Derivatives and Bioisosteres

Carboxamide groups at the 6-position modulate solubility and target engagement.

Compound Name Substituent Molecular Weight (g/mol) Biological Activity References
2-Chloro-6-carboxamide Cl + CONH₂ 262.737 SIRT1 inhibition; neuroprotection
Cinsebrutinib (2-Fluoro-4-carboxamide) F + CONH₂ 401.87* BTK inhibition; anticancer
4-Fluoro-1-methyl-7,10-epimino... F + epoxide 231.3 GSK-3 inhibition; β-cell protection

Key Findings :

  • The carboxamide group in the chloro derivative enhances hydrogen bonding with SIRT1, critical for inhibitory activity .

Key Findings :

  • The parent compound’s melting point (143–146°C) suggests high crystallinity, whereas carboxamide derivatives may exhibit lower melting points due to increased polarity .

Biological Activity

2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole (commonly referred to as CHIC-35) is a heterocyclic compound notable for its biological activities, particularly as a selective inhibitor of the SIRT1 deacetylase. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C14H15ClN2O
  • Molecular Weight : 262.74 g/mol
  • IUPAC Name : this compound-6-carboxamide
  • CAS Number : 371219-74-8

CHIC-35 functions primarily as a SIRT1 inhibitor , which is significant in regulating cellular processes such as aging and metabolism. SIRT1 is involved in deacetylating various substrates including histones and non-histone proteins that regulate gene expression and cellular stress responses. By inhibiting SIRT1, CHIC-35 can affect pathways related to cancer progression and metabolic disorders.

Anticancer Activity

Research indicates that CHIC-35 exhibits potent antiproliferative effects against various cancer cell lines. For instance:

  • In vitro studies have shown that CHIC-35 induces cell cycle arrest and apoptosis in human tumor cell lines with IC50 values in the nanomolar range .
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)<0.5
A549 (Lung Cancer)<0.3
HeLa (Cervical Cancer)<0.4

Neuroprotective Effects

CHIC-35 has been studied for its neuroprotective properties. It has shown promise in models of neurodegenerative diseases by modulating pathways associated with oxidative stress and inflammation. The compound's ability to cross the blood-brain barrier enhances its potential for treating conditions like Alzheimer's disease.

Case Studies

  • Inhibition of Tumor Growth : A study demonstrated that administration of CHIC-35 led to significant tumor regression in xenograft models of breast cancer. The mechanism was attributed to enhanced apoptosis and reduced proliferation markers in tumor tissues.
  • Neuroprotection in Animal Models : In a mouse model of Alzheimer's disease, treatment with CHIC-35 resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

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